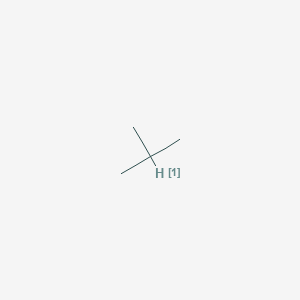

2-Methylpropane-2-d

Overview

Description

2-Methylpropane-2-d is a chemical compound with the formula C4H9D . It has a molecular weight of 59.1284 .

Synthesis Analysis

The synthesis of 2-Methylpropane-2-d involves several methods . One method involves the use of chloro (1,5-cyclooctadiene)rhodium (I) dimer and depe in benzene-d6 at 80°C . The reaction conditions include irradiation and a sealed tube .Molecular Structure Analysis

The molecular structure of 2-Methylpropane-2-d consists of four carbon atoms and nine hydrogen atoms, with one of the hydrogen atoms replaced by deuterium . The InChI string representation isInChI=1S/C4H10/c1-4(2)3/h4H,1-3H3/i4H . Physical And Chemical Properties Analysis

2-Methylpropane-2-d has a molecular weight of 58.12 g/mol . It has a complexity of 4.8 and an exact mass of 58.078250319 g/mol . It has no hydrogen bond donor count, no hydrogen bond acceptor count, and no rotatable bond count .Scientific Research Applications

, has been studied for its phase change properties. . These properties are crucial for understanding the compound’s behavior in various temperatures and pressures, which is essential for material sciences, especially in designing materials that require precise thermal properties. and . This information is valuable for researchers studying the kinetics of chemical reactions involving this compound.

Environmental Science: Vapor Density and Pressure

The vapor density and pressure of 2-Methylpropane-2-d are important for environmental science applications. It has a vapor density of 2.01 (at 21 °C, vs air) and a vapor pressure of 1536 mmHg (at 21 °C) . These properties help in modeling atmospheric conditions and studying the compound’s impact on air quality.

Thermodynamics: Thermochemical Data

Thermochemical data from the Thermodynamics Research Center (TRC) provide a comprehensive understanding of 2-Methylpropane-2-d’s thermophysical properties. Such data are crucial for thermodynamic calculations in processes like combustion, refrigeration, and in the development of new energy systems .

Astrochemistry: Low-Temperature Behavior

The low-temperature behavior of 2-Methylpropane-2-d, with a melting point of −160 °C (lit.) , is of interest in astrochemistry. Researchers study such compounds to simulate interstellar ice and understand the chemical processes that occur in the extreme cold of space .

Safety and Hazards

Mechanism of Action

Target of Action

2-Methylpropane-2-d, also known as Isobutane-2-d, is a chemical compound with the formula (CH3)3CD The primary targets of this compound are not well-documented in the literature

Biochemical Pathways

A study on the degradation pathway of 2-methylpropene (a similar compound) in mycobacteriaceae family strains suggests that key genes involved are coding for a 4-component soluble diiron mono-oxygenase with epoxidase activity, an epoxide hydrolase, and a 2-hydroxyisobutyryl-coa mutase . These findings may provide a starting point for understanding the potential biochemical pathways affected by 2-Methylpropane-2-d.

properties

IUPAC Name |

2-methyl-2-protiopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10/c1-4(2)3/h4H,1-3H3/i4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPPMTNAJDCUHE-LCNXKSLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[1H]C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

58.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2-protiopropane | |

CAS RN |

13183-68-1 | |

| Record name | 2-Methylpropane-2-d | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013183681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13183-68-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: The paper investigates the mechanism of free radical substitution reactions, specifically focusing on whether rearrangements occur within the radical intermediate. 2-Methylpropane-2-d, also known as tert-butyl-d, is strategically employed due to its unique structure. The presence of deuterium, a heavier isotope of hydrogen, at a specific position allows researchers to track its fate during the reaction. By analyzing the products formed, particularly the distribution of deuterium, the study aimed to determine if the tert-butyl radical undergoes rearrangement during photochlorination. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(Z)-3-chloroprop-2-enyl] acetate](/img/structure/B78641.png)

![3-(5-Chloro-1H-Benzo[D]Imidazol-2-Yl)Propan-1-Ol](/img/structure/B78642.png)